2-Bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Bromination and subsequent difluoromethylation and trifluoromethylation reactions are typically employed.
Difluoromethylation: This step involves the introduction of the difluoromethyl group (-CHF2) to the benzene ring. Common reagents include diethylaminosulfur trifluoride (DAST) and difluorocarbene sources.
Trifluoromethylation: The trifluoromethyl group (-CF3) is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl copper(I) reagents.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch processes where the compound is produced in large reactors under controlled conditions.
Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing less halogenated derivatives.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are common choices.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Less halogenated benzene derivatives.
Substitution Products: Derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Receptor Binding: Interacts with receptors involved in signal transduction pathways.
Comparison with Similar Compounds
2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Similar structure but lacks the trifluoromethyl group.
1-Bromo-2-(difluoromethyl)benzene: Similar difluoromethyl group placement but different halogenation pattern.
Uniqueness:
This comprehensive overview highlights the significance of 2-Bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLSLSLLSWHXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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